molecular formula C19H24N4O B2972422 2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine CAS No. 546080-20-0

2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine

Cat. No.: B2972422
CAS No.: 546080-20-0
M. Wt: 324.428
InChI Key: OYXFKXOFMPSRBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine” can be represented by the InChI code: 1S/C18H24N4O2S/c1-18(2,3)15-5-7-16(8-6-15)25(23,24)22-13-11-21(12-14-22)17-19-9-4-10-20-17/h4-10H,11-14H2,1-3H3 .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds structurally related to "2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine." For instance, research conducted by Sanjeevarayappa et al. (2015) described the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was analyzed using spectroscopic methods and X-ray diffraction studies. This compound exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Similarly, Anthal et al. (2018) reported the synthesis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, highlighting its crystal structure and molecular interactions (Anthal et al., 2018).

Biological Evaluation and Pharmacological Activities

The potential biological and pharmacological activities of compounds with a structure similar to "this compound" have also been a subject of research. Mallesha et al. (2012) synthesized a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines, identifying compounds with significant activity (Mallesha et al., 2012). Additionally, Çiftçi et al. (2021) investigated the apoptotic effect of novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety against lung adenocarcinoma and glioma cell lines, identifying compounds with high anticancer potential (Çiftçi et al., 2021).

Chemical Structure and Properties

Research on the chemical structure and properties of related compounds includes the work by Lv et al. (2013), who synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety and confirmed their structure through X-ray crystal analysis, indicating the structural diversity and potential applications of these compounds (Lv et al., 2013).

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-19(2,3)16-7-5-15(6-8-16)17(24)22-11-13-23(14-12-22)18-20-9-4-10-21-18/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXFKXOFMPSRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328452
Record name (4-tert-butylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

546080-20-0
Record name (4-tert-butylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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